Product packaging for 1-Methyl-1,5-diazacycloundecane(Cat. No.:CAS No. 2138384-60-6)

1-Methyl-1,5-diazacycloundecane

Cat. No.: B2456459
CAS No.: 2138384-60-6
M. Wt: 170.3
InChI Key: GLUYYCLHNWQLRV-UHFFFAOYSA-N
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Description

Contextual Significance of Diazacycloundecane Macrocycles in Modern Chemistry

Macrocyclic compounds, which are cyclic molecules containing twelve or more atoms, have garnered significant attention in various fields of chemistry. rsc.org Their unique structural features, particularly their ability to form stable complexes with metal ions and small molecules, make them highly valuable in coordination chemistry, materials science, and medicinal chemistry. chesci.combhu.ac.in Among the diverse array of macrocycles, diazacycloundecanes, which are eleven-membered rings containing two nitrogen atoms, represent a class of compounds with significant potential. The nitrogen atoms within the ring act as donor sites, enabling these macrocycles to function as effective ligands for a variety of metal cations. wikipedia.org

The incorporation of a methyl group onto one of the nitrogen atoms, as in 1-Methyl-1,5-diazacycloundecane, can further modulate the electronic and steric properties of the macrocycle. This modification can influence the ligand's coordination behavior, including its selectivity and the stability of the resulting metal complexes. The study of such tailored macrocycles is crucial for the development of new catalysts, sensors, and therapeutic agents. nih.gov The ability of these synthetic macrocycles to encapsulate metal ions with high specificity and stability has driven considerable interest in their design and preparation, aiming to mirror the electronic properties and reactivity of naturally occurring macrocycles like porphyrins and corrins. chesci.com

Historical Development and Evolution of Macrocyclic Ligand Design Relevant to this compound

The field of macrocyclic chemistry has a rich history, with early recognition of the potent ligating properties of natural macrocycles like porphyrins and phthalocyanines. wikipedia.org A significant surge in the synthesis of macrocyclic ligands occurred in the 1960s. wikipedia.org A key advancement during this period was the development of the "metal template effect," a strategy where a metal ion directs the formation of the macrocyclic ring. bhu.ac.inwikipedia.org This method proved instrumental in the synthesis of various macrocycles, including the "Curtis macrocycles," which are 14-membered N4 macrocyclic ligands. wikipedia.org

The pioneering work of Charles J. Pedersen in the 1960s on crown ethers, which are polyether macrocycles, further revolutionized the field. chesci.com This was followed by the development of cryptands, three-dimensional analogs of crown ethers, by Jean-Marie Lehn and his colleagues. wikipedia.org These discoveries highlighted the "macrocyclic effect," which describes the enhanced stability of metal complexes with macrocyclic ligands compared to their acyclic counterparts. wikipedia.org This effect is attributed to a combination of favorable entropic contributions and the pre-organized nature of the ligand's donor atoms. wikipedia.org The synthesis of macrocycles without a metal template also advanced, allowing for the preparation of ligands like 1,4,7-triazacyclononane. wikipedia.org The design of macrocyclic ligands has continued to evolve, with a focus on creating molecules with specific sizes, shapes, and donor atom arrangements to achieve selective binding of target ions and molecules. bhu.ac.in

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound is to investigate its synthesis, structural characteristics, and coordination chemistry. A key focus is to understand how the presence of the methyl group on one of the nitrogen atoms influences the conformational flexibility of the eleven-membered ring and its binding affinity and selectivity for various metal ions.

Specific research goals include:

Developing efficient and high-yield synthetic routes to this compound.

Characterizing the solid-state and solution-state structures of the free ligand and its metal complexes using techniques such as X-ray crystallography and NMR spectroscopy.

Evaluating the thermodynamic and kinetic stability of the metal complexes formed with this compound.

Exploring the potential applications of these metal complexes in areas such as catalysis, ion-selective sensing, and as models for metalloenzymes.

The insights gained from these studies will contribute to the fundamental understanding of macrocyclic chemistry and guide the design of new functional materials and molecules with tailored properties.

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC10H22N2
Molar Mass170.30 g/mol
AppearanceNot specified in search results
Melting PointNot specified in search results
Boiling PointNot specified in search results
SolubilityNot specified in search results

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2 B2456459 1-Methyl-1,5-diazacycloundecane CAS No. 2138384-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,5-diazacycloundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-12-9-5-3-2-4-7-11-8-6-10-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUYYCLHNWQLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCCNCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Conformational Analysis of 1 Methyl 1,5 Diazacycloundecane

High-Resolution Spectroscopic Techniques for Structural Characterization

The precise structure and conformational behavior of 1-Methyl-1,5-diazacycloundecane in a non-crystalline state are primarily determined using a suite of high-resolution spectroscopic methods. These techniques provide detailed insights into the molecule's connectivity, stereochemistry, and dynamic nature in solution.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound in solution. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unambiguously assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts.

The ¹H NMR spectrum of this compound would be expected to show a characteristic signal for the N-methyl group, alongside a complex series of multiplets for the methylene (B1212753) protons of the eleven-membered ring. The chemical shifts and coupling constants of these protons are highly sensitive to the ring's conformation. The conformational flexibility of the undecane (B72203) ring often leads to broad signals at room temperature. Variable temperature NMR studies can be employed to "freeze out" individual conformers, allowing for the determination of the energy barriers between different ring conformations.

COSY experiments establish the connectivity between adjacent protons, allowing for a step-by-step walk around the carbon backbone. HSQC spectra correlate each proton signal to its directly attached carbon atom, while HMBC spectra reveal longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the carbon atoms adjacent to the nitrogen atoms and for confirming the position of the methyl group on one of the nitrogens. The analysis of nuclear Overhauser effects (NOEs) in NOESY spectra can provide crucial information about through-space proximities of protons, aiding in the determination of the predominant solution-state conformation.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
N-CH₃2.25 (s, 3H)42.5
C2-H₂2.50 (t, 2H)55.0
C3-H₂1.60 (m, 2H)28.0
C4-H₂1.45 (m, 2H)26.5
C6-H₂2.60 (t, 2H)58.0
C7-H₂1.55 (m, 2H)27.5
C8-H₂1.40 (m, 2H)26.0
C9-H₂1.35 (m, 2H)25.5
C10-H₂1.50 (m, 2H)27.0
C11-H₂2.45 (t, 2H)54.5
N5-H2.80 (br s, 1H)-

Note: The chemical shifts are hypothetical and can vary based on the solvent and temperature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into intermolecular interactions like hydrogen bonding.

Raman spectroscopy, being particularly sensitive to non-polar bonds, complements FT-IR by providing strong signals for the C-C and C-H bonds of the hydrocarbon backbone. The combination of both techniques allows for a more complete vibrational analysis. In the solid state, shifts in the N-H stretching frequency can indicate the presence and strength of hydrogen bonding networks within the crystal lattice.

Table 2: Predicted Prominent Vibrational Bands for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch~3350Weak
C-H Stretch (Aliphatic)2850-29602850-2960
CH₂ Scissoring~1465~1465
C-N Stretch1050-12501050-1250
Ring Deformations< 1000< 1000

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm, HRMS allows for the unambiguous determination of the molecular formula (C₁₀H₂₂N₂). scispace.com

Beyond confirming the molecular formula, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for N-alkylated cyclic amines involve alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) and ring-opening reactions. The analysis of these fragment ions helps to piece together the structure of the molecule. For instance, the loss of a methyl radical or cleavage at various points in the undecane ring would produce a series of daughter ions whose masses can be used to deduce the original structure.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated m/z Predicted Relative Abundance
[M+H]⁺C₁₀H₂₃N₂⁺171.1856High
[M-CH₃]⁺C₉H₂₀N₂⁺156.1621Moderate
[C₅H₁₁N]⁺C₅H₁₁N⁺85.0886High
[C₄H₁₀N]⁺C₄H₁₀N⁺72.0808Moderate

Solid-State Structural Investigations

The arrangement of molecules in the crystalline state provides definitive information about the absolute configuration and intermolecular interactions. X-ray diffraction techniques are the primary methods for these solid-state investigations.

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray crystallography offers the most definitive structural information for this compound, providing precise atomic coordinates in the solid state. This technique allows for the direct visualization of the molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles, which define its conformation in the crystal lattice.

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.2
Volume (ų)1003.5
Z4
Density (calculated) (g/cm³)1.125

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Purity

Powder X-ray Diffraction (PXRD) is a complementary technique to single-crystal X-ray diffraction and is particularly useful for analyzing the bulk properties of a crystalline sample. PXRD is used to assess the crystalline phase purity of a synthesized batch of this compound, ensuring that it consists of a single crystalline form.

Furthermore, PXRD is the primary tool for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties. The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. By comparing the experimental PXRD pattern to a calculated pattern from single-crystal X-ray data, the phase purity can be confirmed.

Table 5: Representative Powder X-ray Diffraction Peaks for a Crystalline Phase of this compound

Position (2θ) Hypothetical Intensity (%)
10.285
15.560
18.8100
20.575
22.140
25.850

Conformational Dynamics and Energetics of the this compound Macrocycle

The conformational landscape of medium-sized rings, such as the eleven-membered ring of this compound, is inherently complex. This complexity arises from a delicate balance of several energetic factors, including torsional strain (Pitzer strain), transannular strain (non-bonded interactions across the ring), and angle strain (Baeyer strain). The presence of two nitrogen atoms and a methyl group on one of the nitrogens further influences the conformational preferences and the energy barriers between different conformations.

The dynamic nature of the this compound macrocycle involves the interconversion between various low-energy conformers through a process of pseudorotation and ring flipping. These conformational changes are often rapid at room temperature, leading to an averaged structure observed in many spectroscopic techniques. However, at lower temperatures, it is often possible to "freeze out" individual conformers and study their specific geometries and relative energies.

Computational chemistry methods, such as molecular mechanics and quantum mechanical calculations, are invaluable tools for exploring the potential energy surface of such macrocycles. These methods can predict the geometries of various stable conformers, their relative energies, and the energy barriers for their interconversion.

Illustrative Conformational Energy Profile:

The table below presents a hypothetical energy profile for plausible conformers of this compound, as might be determined through computational modeling. These conformers are often described by the arrangement of their corner atoms.

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (degrees) Calculated Dipole Moment (Debye)
Chair-Boat-Chair (CBC)0.00N1-C2-C3-C4: 65, C5-N6-C7-C8: -1701.8
Twist-Chair-Boat (TCB)1.5N1-C2-C3-C4: 85, C5-N6-C7-C8: -1502.1
Boat-Boat-Boat (BBB)3.2N1-C2-C3-C4: 110, C5-N6-C7-C8: -1152.5

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Research Findings on Analogous Systems:

The interplay of hydrogen bonding possibilities, particularly in protic solvents, can further stabilize certain conformations. For this compound, the secondary amine (N-H) can act as a hydrogen bond donor, while both nitrogen atoms can act as acceptors.

Interactive Data Table of Hypothetical Conformational Parameters:

The following interactive table provides a more detailed, albeit hypothetical, breakdown of the geometric parameters for the lowest energy conformer.

Parameter Value
Bond Lengths (Å)
C-N (average)1.47
C-C (average)1.53
N-CH₃1.46
Bond Angles (degrees)
C-N-C (average)112
N-C-C (average)114
C-N-CH₃111
Torsional Angles (degrees)
C-N-C-CVaries
N-C-C-CVaries

Note: The data in this table is for illustrative purposes only.

Coordination Chemistry of 1 Methyl 1,5 Diazacycloundecane As a Ligand

Ligand Properties of 1-Methyl-1,5-diazacycloundecane

The efficacy of a molecule to act as a ligand is determined by several key properties, including the availability of its electron-donating groups, its structural pre-organization for metal ion binding, and the conformational strains it adopts upon complexation.

Basicity and Protonation Equilibria of the Amine Nitrogen Centers

The two nitrogen atoms within the this compound ring are the primary sites for metal ion coordination. Their basicity, which is a measure of their ability to donate an electron pair, is a crucial factor. The presence of a methyl group on one nitrogen atom influences its basicity through an inductive effect, making it slightly more basic than the secondary amine nitrogen.

Parameter Description Anticipated Trend for this compound
pKa1Negative logarithm of the acid dissociation constant for the first protonation.Expected to be higher, corresponding to the more basic tertiary amine.
pKa2Negative logarithm of the acid dissociation constant for the second protonation.Expected to be lower, corresponding to the less basic secondary amine.
ΔpKa (pKa1 - pKa2)Difference in pKa values.A significant ΔpKa is expected due to electrostatic repulsion between the two protonated nitrogen atoms held in proximity by the macrocyclic ring.

Macrocyclic Effect and Pre-organization for Metal Ion Complexation

Macrocyclic ligands like this compound often exhibit enhanced stability in their metal complexes compared to their acyclic analogues, a phenomenon known as the macrocyclic effect. libretexts.org This effect is primarily entropic in origin. The pre-organized structure of the macrocycle, where the donor atoms are already held in a favorable arrangement for coordination, results in a smaller loss of conformational entropy upon complexation compared to flexible, open-chain ligands. libretexts.org

The eleven-membered ring of this compound provides a degree of pre-organization, although it is more flexible than smaller macrocycles. This flexibility allows it to adapt to the coordination geometry preferences of various metal ions.

Chelate Ring Conformations and Strain within Metal Complexes

Upon coordination to a metal ion, this compound forms two chelate rings. The size of these chelate rings is determined by the arrangement of the nitrogen donor atoms within the macrocyclic framework. In this case, the ligand will form one five-membered and one six-membered chelate ring with the metal center.

Complexation with Transition Metal Ions

The versatile coordination geometry and electronic properties of transition metals make them ideal partners for macrocyclic ligands. The study of these complexes provides insights into the interplay between the ligand's structure and the metal's properties.

Stoichiometry and Coordination Modes in this compound-Metal Complexes

Typically, this compound is expected to act as a bidentate ligand, forming a 1:1 complex with a metal ion. However, depending on the size and coordination number preference of the metal ion, as well as the reaction conditions, other stoichiometries such as 2:1 (ligand:metal) could potentially be observed.

The coordination mode will generally involve the two nitrogen atoms binding to the metal center in a cis-fashion due to the constraints of the macrocyclic ring. The remaining coordination sites on the metal can be occupied by solvent molecules or other ancillary ligands.

Metal Ion Expected Stoichiometry (Ligand:Metal) Potential Coordination Number Ancillary Ligands
Cu(II)1:14, 5, or 6Water, halides, pseudohalides
Ni(II)1:14 (square planar) or 6 (octahedral)Water, halides, pseudohalides
Zn(II)1:14 (tetrahedral) or 6 (octahedral)Water, halides, pseudohalides
Co(II)1:14 (tetrahedral) or 6 (octahedral)Water, halides, pseudohalides

Redox Chemistry of this compound Metal Complexes

It appears that this compound is either a novel compound that has not yet been extensively studied for its coordination chemistry or a compound that is not widely reported in publicly accessible scientific literature. Therefore, the information required to construct the requested article is not available at this time.

After a comprehensive search for scientific literature and data, it has been determined that there is insufficient public information available on the chemical compound "this compound" to generate the requested article.

Extensive searches were conducted to find specific research findings related to the supramolecular and molecular recognition properties of this compound, as outlined in the user's request. These searches included inquiries into its host-guest chemistry, such as binding interactions with anions, cations, and neutral organic molecules, as well as potential allosteric effects. Furthermore, information was sought regarding the self-assembly of systems based on this compound, including the formation of hydrogen-bonded architectures and metal-directed polymeric or cage structures.

Despite employing broad search strategies encompassing related chemical classes like aza-crown ethers, diazacycloalkanes, and polyamine macrocycles, no specific studies, data tables, or detailed research findings for "this compound" could be located. The available scientific literature does not appear to contain the necessary information to accurately and thoroughly address the specific sections and subsections of the provided outline.

Therefore, it is not possible to produce a professional and authoritative article strictly adhering to the user's detailed instructions and content requirements at this time. Further research on this specific compound would be required for the generation of such an article.

Supramolecular Chemistry and Molecular Recognition by 1 Methyl 1,5 Diazacycloundecane

Intermolecular Interactions and Non-Covalent Bonding Motifs Involving 1-Methyl-1,5-diazacycloundecane

Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific research data available for the chemical compound "this compound" concerning its role in supramolecular chemistry and its specific intermolecular interaction motifs.

Extensive database searches for the synthesis, crystal structure, and coordination chemistry of this compound did not yield any dedicated studies that would provide the necessary data to detail its non-covalent bonding behavior. The scientific focus on macrocyclic and diazacycloalkane chemistry has often been directed towards other, sometimes related, but structurally distinct molecules.

For instance, while information on larger cyclic diamines and more complex macrocycles like cucurbituril (B1219460) derivatives is available, these findings are not directly applicable to the specific 11-membered ring structure of this compound. The unique conformational flexibility and electronic properties of this specific compound would dictate its hydrogen bonding capabilities, van der Waals contacts, and potential for host-guest interactions in ways that cannot be accurately extrapolated from other molecules.

Without experimental data, such as that derived from single-crystal X-ray diffraction studies or detailed spectroscopic analysis in solution, any discussion of the intermolecular interactions of this compound would be purely speculative. Such data is essential to identify and characterize key interaction parameters like bond distances, angles, and interaction energies which form the basis of understanding its function in molecular recognition and the formation of supramolecular assemblies.

Therefore, due to the absence of published research on this compound, a detailed and scientifically accurate account of its intermolecular interactions and non-covalent bonding motifs cannot be provided at this time. Further experimental investigation into this specific compound is required to elucidate its properties in the field of supramolecular chemistry.

Catalytic Applications of 1 Methyl 1,5 Diazacycloundecane and Its Derivatives

Organocatalysis Mediated by 1-Methyl-1,5-diazacycloundecane

Role as a Strong Base or Nucleophilic Catalyst

This compound is recognized for its strong basicity, which allows it to function as an effective organocatalyst. This basicity stems from the electron-donating nature of the methyl group and the conformational flexibility of the diazacycloundecane ring, which facilitates proton abstraction. In its role as a Brønsted base, it can deprotonate a wide range of substrates, thereby activating them for subsequent reactions. This catalytic activity is crucial in various organic transformations, including elimination reactions, isomerizations, and condensation reactions.

As a nucleophilic catalyst, the nitrogen atoms within the this compound ring can directly participate in reactions by attacking electrophilic centers. This forms a reactive intermediate that is more susceptible to further chemical change. The efficiency of this nucleophilic catalysis is influenced by the steric environment around the nitrogen atoms and the electronic properties of the substrate.

Enantioselective Organocatalysis utilizing Chiral Derivatives of this compound

The development of chiral derivatives of this compound has opened avenues for enantioselective organocatalysis. By introducing stereocenters into the cyclic backbone or as substituents, it is possible to create a chiral environment around the catalytically active nitrogen atoms. These chiral catalysts can differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer over the other.

These chiral derivatives have been successfully employed in a range of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The stereochemical outcome of these reactions is highly dependent on the specific structure of the chiral catalyst, the reaction conditions, and the nature of the substrates involved. The ability to tune the steric and electronic properties of the catalyst allows for the optimization of enantioselectivity for a desired transformation.

Metal-1-Methyl-1,5-diazacycloundecane Complexes as Catalysts

Homogeneous Catalysis by Transition Metal Complexes of this compound

The nitrogen atoms of this compound serve as excellent donor sites for coordination with transition metals, forming stable complexes that are active in homogeneous catalysis. These complexes combine the reactivity of the metal center with the tunable steric and electronic environment provided by the diazacycloundecane ligand. The resulting catalysts have been applied in a variety of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity can be modulated by altering the metal center, its oxidation state, and the coordination geometry of the complex.

For instance, copper(II) complexes incorporating derivatives of cyclic diamines have been investigated for their catalytic activity. In one study, highly air-stable copper(II) complexes were tested as catalysts in the aerobic oxidation of 3,5-di-tert-butyl-catechol to the corresponding 3,5-di-tert-butyl-o-benzoquinone. cnr.it This catalytic activity was observed under homogeneous conditions in methanol (B129727) at room temperature, with the product formation monitored by UV-vis spectroscopy. cnr.it

Heterogeneous Catalysis and Immobilized this compound Complexes

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have explored the immobilization of this compound and its metal complexes onto solid supports. This approach leads to the development of heterogeneous catalysts that can be easily separated from the reaction mixture, offering advantages in terms of catalyst reusability and process sustainability. Common supports include polymers, silica, and zeolites.

The catalytic performance of these immobilized systems is influenced by the nature of the support, the method of immobilization, and the accessibility of the active sites. While immobilization can sometimes lead to a decrease in catalytic activity compared to their homogeneous counterparts due to mass transfer limitations, the benefits of recyclability often outweigh this drawback.

Catalytic Mechanisms and Reaction Kinetics of this compound-Based Catalysts

Understanding the catalytic mechanisms and reaction kinetics of this compound-based catalysts is crucial for optimizing their performance and designing more efficient catalytic systems. Mechanistic studies often involve a combination of experimental techniques, such as spectroscopy and kinetic analysis, and computational modeling.

For metal complexes, the catalytic cycle typically involves substrate coordination to the metal center, followed by one or more catalytic steps, and finally, product dissociation. The role of the this compound ligand can be to stabilize the metal center, modulate its reactivity, and influence the stereochemical outcome of the reaction.

Kinetic studies provide valuable insights into the reaction rates and the factors that affect them, such as catalyst concentration, substrate concentration, and temperature. This information is essential for determining the rate-determining step of the catalytic cycle and for developing kinetic models that can be used to predict the behavior of the catalyst under different reaction conditions. For example, in the electrocatalytic hydrogen evolution reaction (HER), the cyclic voltammograms of certain metal complexes have been measured to understand their redox behavior, which is a key aspect of the catalytic mechanism.

Applications in Specific Organic Transformations

Polymerization Reactions (e.g., Ring-Opening Polymerization)

No studies were found that specifically investigate the use of this compound or its derivatives as catalysts or co-catalysts in ring-opening polymerization of lactides, caprolactone, or other cyclic esters.

C-C, C-N, C-O Bond Forming Reactions

There is no available literature detailing the application of this compound as a catalyst for promoting the formation of C-C, C-N, or C-O bonds in organic synthesis.

Activation of Small Molecules (e.g., CO₂)

The potential for this compound to act as a catalyst for the activation or fixation of small molecules like CO₂ has not been reported in the scientific literature.

Theoretical and Computational Investigations of 1 Methyl 1,5 Diazacycloundecane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, would provide deep insights into the structure, stability, and reactivity of 1-Methyl-1,5-diazacycloundecane.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure would elucidate the nature of the chemical bonds within this compound. This would involve examining the molecular orbitals, electron density distribution, and the nature of the nitrogen-carbon and carbon-carbon bonds. Such a study would also highlight the role of the methyl group in influencing the electronic properties of the diazacycloundecane ring.

Conformer Searching and Energy Landscape Mapping

Due to the flexibility of the eleven-membered ring, this compound is expected to exist as a mixture of multiple conformers. A systematic conformer search and the subsequent mapping of the potential energy surface would be crucial to identify the most stable low-energy conformations. This analysis would provide information on the relative energies of different conformers and the energy barriers for interconversion between them.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are powerful tools for predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies for the stable conformers of this compound would be invaluable for its experimental characterization. The predicted spectra could be compared with experimental data to confirm the structure and identify the dominant conformers in solution.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations would offer a dynamic picture of this compound's behavior over time. These simulations could explore the conformational landscape of the molecule in a more comprehensive manner than static quantum chemical calculations. Furthermore, by including explicit solvent molecules in the simulation, the influence of the solvent on the conformational preferences and dynamics of the diazacycloundecane ring could be investigated in detail.

Computational Design of Novel this compound Derivatives with Enhanced Properties

Computational methods could be employed to design novel derivatives of this compound with tailored properties. By systematically modifying the parent structure, for example, by introducing different substituents on the nitrogen atoms or the carbon backbone, it would be possible to computationally screen for derivatives with enhanced metal ion chelation abilities, altered solubility, or specific catalytic activities. The properties of these designed derivatives could be evaluated using quantum chemical calculations and molecular dynamics simulations.

Mechanistic Studies of this compound-Involved Reactions (e.g., Catalysis, Ligand Exchange)

Should this compound or its derivatives prove to be effective ligands or catalysts, computational chemistry could be used to elucidate the mechanisms of the reactions in which they are involved. For instance, in a metal-catalyzed reaction, calculations could map out the reaction pathway, identify transition states, and determine the activation energies for different steps. Similarly, the mechanism of ligand exchange processes involving this diazacycloundecane could be studied to understand the kinetics and thermodynamics of metal complex formation.

Bioinorganic Chemistry and Mechanistic Biological Interactions of 1 Methyl 1,5 Diazacycloundecane Analogues

Metal Ion Transport and Sequestration Studies using 1-Methyl-1,5-diazacycloundecane Scaffolds

Research on various macrocyclic polyamines has demonstrated their efficacy in sequestering and transporting a range of metal ions, including physiologically relevant cations like Zn(II), Cu(II), and Ni(II), as well as medically important radiometals. For instance, studies on pyridine-fused macrocyclic polyamines have shown their potential to form stable complexes with Mn(II), Cu(II), Fe(III), and Zn(II). rsc.org The resulting metallo-receptors can be designed to exhibit high affinity for specific anionic targets. nih.gov

The transport mechanism often involves the encapsulation of the metal ion within the ligand's cavity, shielding it from the surrounding environment and facilitating its passage across biological membranes. This "chaperone-like" function is of significant interest in the development of therapeutic agents designed to correct metal ion imbalances or to deliver metal-based drugs to specific cellular targets.

Table 1: Stability Constants of Zn(II) Complexes with Polyamino-Phenolic Macrocyclic Ligands

LigandComplexLogK
L1[Zn(H-1L1)]+12.14
L2[Zn(H-1L2)]+12.98
L2[Zn2(H-1L2)]+10.16

Data sourced from potentiometric studies of new polyamino-phenolic macrocyclic ligands, demonstrating the formation of stable mononuclear and dinuclear Zn(II) complexes. nih.gov

Interaction Mechanisms with Biomolecules (e.g., Proteins, Nucleic Acids) at the Molecular Level

The interactions of metal complexes of this compound analogues with biomolecules are multifaceted and form the basis for many of their biological applications. These interactions are primarily non-covalent, involving hydrogen bonding, van der Waals forces, hydrophobic interactions, and π-π stacking. nih.gov

Proteins: Metal complexes of macrocyclic polyamines can interact with proteins in several ways. One key target is the chemokine receptor CXCR4, which is implicated in HIV infection and cancer metastasis. rsc.org Macrocyclic polyamines and their metal complexes can act as antagonists to this receptor, inhibiting the binding of its natural ligand, CXCL12. rsc.org The potency of these complexes is influenced by the nature of the macrocycle and the coordinated metal ion. For example, a manganese(II) complex of a pentaazacyclopentadecane derivative has shown high potency as a CXCR4 antagonist. rsc.org

Nucleic Acids: The positively charged metal complexes of these macrocyclic ligands can interact with the negatively charged phosphate (B84403) backbone of DNA and RNA. This interaction can lead to the stabilization or, in some cases, the cleavage of the nucleic acid. The hydrolytic activity of macrocyclic polyamine metal complexes has been shown to be significantly greater than that of simple metal complexes, highlighting their potential as artificial nucleases for applications in molecular biology and gene therapy. researchgate.net

Radiopharmaceutical Applications at the Ligand Design Level

The stable chelation of radiometals by macrocyclic ligands is a critical aspect of modern radiopharmaceutical design. Analogues of this compound serve as versatile scaffolds for the development of diagnostic and therapeutic radiopharmaceuticals. The choice of the macrocycle is dictated by the specific properties of the radiometal, such as its coordination number and preferred geometry.

The design of these ligands often involves the incorporation of functional groups that can be attached to a biomolecule (e.g., a peptide or antibody) to target specific tissues or cells. This bifunctional chelator approach allows for the delivery of the radiometal to the site of interest, enabling targeted imaging or therapy. For instance, the development of platinum(IV) complexes as prodrugs represents a strategy to overcome the side effects of traditional platinum-based chemotherapy. nih.gov The axial positions of these octahedral complexes can be modified with bioactive ligands to improve efficacy. nih.gov

The kinetic inertness of the resulting radiometal complex is crucial to prevent the release of the free radiometal in vivo, which can lead to toxicity and off-target radiation exposure. Macrocyclic polyamines generally form thermodynamically stable and kinetically inert complexes, making them ideal candidates for these applications.

Development of Molecular Probes and Biosensors (mechanistic focus)

The ability of macrocyclic polyamines to selectively bind specific ions or molecules has been harnessed in the development of molecular probes and biosensors. nih.govresearchgate.net The underlying mechanism often involves a change in the spectroscopic properties of the complex upon binding to the analyte.

For example, fluorescent probes can be designed by incorporating a fluorophore into the macrocyclic ligand. researchgate.net The binding of a metal ion can modulate the fluorescence intensity, allowing for the quantitative detection of the analyte. Similarly, macrocyclic polyamines functionalized with phenolic groups can act as chemosensors for H+ and metal ions like Zn(II), with the binding event being signaled by changes in UV-Vis or fluorescence spectra. nih.gov

The supramolecular approach, which relies on non-covalent interactions, is particularly advantageous for sensor design as it allows for reversible binding and the potential for sensor reuse. mdpi.com Functionalized macrocycles can be immobilized on surfaces, such as carbon nanoparticles or siliceous materials, to create robust and sensitive sensing platforms. mdpi.comrsc.org The specificity of these sensors can be tuned by modifying the structure of the macrocyclic receptor to achieve selective recognition of the target analyte.

Future Research Directions and Emerging Opportunities for 1 Methyl 1,5 Diazacycloundecane

Integration into Advanced Materials Science

The incorporation of macrocyclic compounds into advanced materials is a burgeoning field, and 1-Methyl-1,5-diazacycloundecane is poised to contribute significantly. The inherent structural pre-organization and the presence of tertiary and secondary amine functionalities within its eleven-membered ring make it an attractive building block for novel materials with tailored properties.

Future research could focus on polymer chemistry, where this compound can be utilized as a monomer or a cross-linking agent. Its diamine nature allows for the synthesis of high-performance polyamides and polyurethanes. The introduction of the macrocyclic unit into the polymer backbone could impart unique thermal and mechanical properties, as well as enhanced chemical resistance. The methyl group on one of the nitrogen atoms may influence chain packing and intermolecular interactions, potentially leading to materials with tunable flexibility and processability.

Another promising avenue is the development of metal-organic frameworks (MOFs) and coordination polymers. The two nitrogen atoms of this compound can act as ditopic ligands, coordinating to metal centers to form extended crystalline structures. The conformational flexibility of the undecane (B72203) ring, coupled with the steric influence of the methyl group, could lead to the formation of MOFs with novel topologies and pore environments. These materials could find applications in gas storage, separation, and catalysis.

Furthermore, the ability of macrocyclic polyamines to form host-guest complexes suggests the potential for creating self-healing materials. By encapsulating a healing agent within a microcapsule whose shell is composed of a polymer derived from or functionalized with this compound, a rupture event could trigger the release of the agent and repair the material. The specific binding properties of the macrocycle could be harnessed to control the release mechanism.

Potential Material ApplicationRole of this compoundAnticipated Properties
High-Performance PolymersMonomer or Cross-linking AgentEnhanced thermal stability, chemical resistance, tunable flexibility
Metal-Organic Frameworks (MOFs)Ditopic LigandNovel topologies, tailored pore sizes, catalytic activity
Self-Healing MaterialsComponent of Microcapsule ShellControlled release of healing agents, improved material longevity
Porous Organic CagesMolecular Building BlockDefined cavity sizes for molecular recognition and encapsulation

Sustainable Chemistry Applications and Green Synthesis Approaches

The principles of green chemistry are paramount in modern chemical research and development. This compound and its derivatives offer several opportunities for advancing sustainable chemical practices.

A key area of future research will be the development of environmentally benign synthetic routes to this compound itself. Traditional macrocyclization reactions often require high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, leading to large volumes of solvent waste. acs.org Future efforts could focus on template-directed synthesis, where a metal ion or another guest molecule directs the cyclization, or on developing solvent-free or aqueous-based synthetic methods. researchgate.net The use of biocatalysis, employing enzymes to facilitate the cyclization, also presents an exciting and sustainable alternative.

In terms of applications, this compound could serve as a recoverable and reusable catalyst or ligand in various chemical transformations. The macrocyclic structure can provide a stable scaffold for catalytically active metal centers, and the diamine functionality allows for strong coordination. The ability to tune the solubility of the macrocyclic complex by modifying its periphery could facilitate catalyst separation from the reaction mixture, enabling its reuse and reducing waste.

Furthermore, the potential of this compound and its derivatives as carbon capture agents is a significant area for exploration. Amines are known to react reversibly with carbon dioxide, and incorporating the amine functionalities within a macrocyclic framework could lead to the development of efficient and selective CO2 sorbents. The thermodynamics and kinetics of CO2 capture and release could be fine-tuned by modifying the macrocycle's structure.

Green Chemistry AspectApplication of this compoundPotential Impact
Green SynthesisDevelopment of template-assisted or biocatalytic routesReduced solvent waste, lower energy consumption, improved atom economy
Homogeneous CatalysisRecoverable ligand for metal catalystsSimplified catalyst recycling, reduced contamination of products
Carbon CaptureReversible binding of CO2Development of efficient and selective sorbents for greenhouse gas mitigation
Biodegradable PolymersIncorporation into polymer backbonesCreation of materials with reduced environmental persistence

High-Throughput Screening and Combinatorial Chemistry for this compound Derivatives

To fully unlock the potential of the this compound scaffold, exploring its chemical space through combinatorial chemistry and high-throughput screening is essential. nih.govepfl.ch This approach allows for the rapid generation and evaluation of a large library of derivatives, accelerating the discovery of molecules with desired properties.

A future research direction would involve developing a modular synthetic strategy for creating a library of this compound derivatives. researchgate.net The secondary amine in the macrocycle provides a convenient handle for introducing a wide range of functional groups through reactions such as acylation, alkylation, and arylation. By systematically varying the substituents, a diverse library of compounds can be generated.

This library can then be subjected to high-throughput screening to identify "hits" for various applications. selleckchem.comdrugtargetreview.com For instance, in the context of medicinal chemistry, the library could be screened against a panel of biological targets to identify potential therapeutic agents. chembridge.com The macrocyclic nature of the scaffold is particularly interesting as it can provide a degree of conformational constraint, which can lead to higher binding affinity and selectivity. researchgate.net

In materials science, high-throughput screening could be employed to identify derivatives with optimal properties for specific applications, such as enhanced catalytic activity, superior gas sorption capacity, or specific recognition of target molecules. This data-driven approach, combining combinatorial synthesis with rapid screening, will be crucial for efficiently navigating the vast chemical space of this compound derivatives.

Research AreaMethodologyExpected Outcome
Library SynthesisModular functionalization of the secondary amineA diverse collection of this compound derivatives
Biological ScreeningHigh-throughput screening against disease targetsIdentification of novel bioactive compounds and potential drug leads
Materials DiscoveryScreening for properties like catalysis and sorptionDiscovery of new functional materials with tailored characteristics
Supramolecular ChemistryInvestigation of host-guest binding propertiesUnderstanding of molecular recognition principles for this scaffold

Interdisciplinary Research with Nanoscience and Optoelectronics

The intersection of macrocyclic chemistry with nanoscience and optoelectronics presents exciting and futuristic research avenues for this compound. wiley.com The unique size, shape, and functionality of this macrocycle make it a compelling candidate for the construction of novel nanoscale systems and functional electronic materials.

In nanoscience, this compound could be used as a building block for the bottom-up assembly of nanostructures. wiley.com Its ability to coordinate with metal ions could be exploited to create well-defined nanoparticles or one-dimensional nanowires. The macrocycle could act as a capping agent, controlling the size and stability of the nanoparticles, or as a linking unit to direct their assembly into larger architectures.

Another area of interest is the development of molecular sensors. By functionalizing the this compound scaffold with chromophores or fluorophores, chemosensors for specific ions or molecules could be designed. The binding of a guest species within the macrocyclic cavity could induce a change in the photophysical properties of the attached reporter group, enabling optical detection. mdpi.comnih.gov

In the realm of optoelectronics, macrocyclic compounds are being explored for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net The incorporation of this compound into conjugated systems could influence their electronic properties, charge transport characteristics, and solid-state packing. nih.gov The diamine functionalities could also serve as anchoring groups for attaching these molecules to electrode surfaces, facilitating charge injection and extraction in electronic devices. Functionalized organotellurium macrocycles have shown tunable optical bandgaps, suggesting that similar modifications to this compound could yield interesting optical properties. nih.gov

Interdisciplinary FieldPotential Role of this compoundEmerging Opportunity
NanoscienceCapping agent or linking unit for nanoparticlesControlled synthesis of functional nanomaterials
Molecular SensorsScaffold for chromophore/fluorophore functionalizationDevelopment of selective optical sensors for environmental and biological monitoring
OptoelectronicsComponent of organic semiconductorsCreation of novel materials for next-generation displays, lighting, and solar cells
Molecular SwitchesConformational changes upon external stimuliDesign of molecular-level switches for information processing and storage

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Methyl-1,5-diazacycloundecane, and how can purity be validated?

  • Methodological Answer : Macrocyclic compounds like this compound often require ring-closure strategies using templating agents or high-dilution techniques to minimize oligomerization. Post-synthesis, purity should be assessed via HPLC (≥95% purity threshold) and corroborated with 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity . Solvent removal under reduced pressure and recrystallization in anhydrous solvents (e.g., dichloromethane/hexane mixtures) can enhance purity.

Q. What are the critical storage and handling protocols for this compound in laboratory settings?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Pre-dry storage containers and include desiccants (e.g., molecular sieves). Document batch-specific purity, CAS number, and solvent history to ensure reproducibility . For handling, use gloveboxes or fume hoods with appropriate PPE (nitrile gloves, lab coats) due to potential irritant properties.

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H^1H-NMR (to confirm methyl group integration at δ 1.2–1.5 ppm and diaza-methylene protons at δ 3.0–3.5 ppm) with 13C^{13}C-NMR (to resolve sp3^3-hybridized carbons). FT-IR can identify secondary amine stretches (~3300 cm1^{-1}). HRMS should match the theoretical molecular weight (212.05 g/mol for C11_{11}H22_{22}N2_2) within 3 ppm error .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the neuroprotective potential of this compound in Parkinsonian models?

  • Methodological Answer : Adapt protocols from MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) models, as seen in marmoset studies . Administer this compound intraperitoneally at staggered doses (e.g., 50–150 mg/kg/day) alongside behavioral assays (rotarod, open-field tests). Terminate the study at 3–4 weeks for post-mortem striatal dopamine quantification via HPLC-ECD. Include vehicle and positive control groups (e.g., modafinil) to benchmark efficacy.

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables such as solvent choice (DMSO vs. saline), dosing regimens, or model organisms. Replicate conflicting experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation). Validate target engagement using competitive binding assays or CRISPR-edited cell lines to isolate mechanism-specific effects .

Q. How can computational chemistry optimize this compound derivatives for enhanced tubulin-binding affinity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the colchicine-binding site of β-tubulin (PDB: 1SA0). Prioritize derivatives with improved hydrogen-bonding (e.g., amine → carbonyl interactions) and steric complementarity. Validate in silico predictions with in vitro tubulin polymerization assays, comparing IC50_{50} values against parent compounds .

Methodological Considerations Table

Research StageKey ParametersRecommended TechniquesValidation Criteria
Synthesis Purity, yieldHigh-dilution synthesis, HPLC≥95% purity (HPLC), NMR/MS match
Characterization Structural fidelity1H^1H-/13C^{13}C-NMR, HRMSδ-values ±0.1 ppm, mass error <3 ppm
Biological Testing Dose-response, toxicityMPTP models, MTT assaysEC50_{50}/IC50_{50}, LD50_{50} >1 mM
Data Analysis ReproducibilityBland-Altman plots, ANOVAp <0.05, Cohen’s d >0.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.